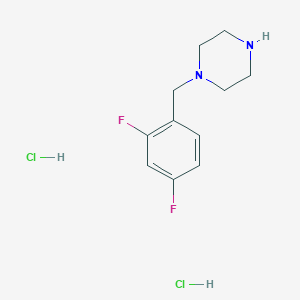![molecular formula C21H25ClN4O4S2 B2500213 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide CAS No. 533872-20-7](/img/structure/B2500213.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide is a synthetic molecule that likely exhibits a range of biological activities due to its complex structure. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of carboxylic acid hydrazides with other reagents to form benzamides. In the first paper, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is highlighted as an optimal medium due to its adherence to green chemistry principles and the high yields obtained . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving a green chemistry route with water as the solvent.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through various spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra . These techniques would likely be used to analyze the molecular structure of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide, ensuring the correct synthesis and identification of the desired compound.
Chemical Reactions Analysis
The synthesis of related benzamide compounds involves cyclocondensation reactions and condensation with various substituted aromatic aldehydes . These reactions are crucial for forming the core structure of the benzamides and could be indicative of the types of chemical reactions that might be used to synthesize the compound .
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide, the methods used for the characterization of similar compounds suggest that elemental analysis and spectral studies are key to determining these properties . Additionally, the solubility in water and the reaction conditions suggest that the compound may have favorable solubility properties, which is often an important consideration in the development of pharmaceutical agents.
Scientific Research Applications
Anticancer Evaluation
One area of research focuses on the synthesis and evaluation of oxadiazole derivatives for their anticancer properties. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been explored for anticancer evaluation against various cancer cell lines, including breast cancer and colon cancer. These studies provide a basis for understanding the anticancer potential of oxadiazole derivatives and pave the way for further exploration of compounds like N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide in oncological research (Salahuddin et al., 2014), (B. Ravinaik et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of oxadiazole derivatives, including their potential to act against bacteria and other pathogens, is another significant area. These compounds have been synthesized and tested for their efficacy against various microbial strains, offering insights into the development of new antimicrobial agents. This research area underscores the versatility of oxadiazole derivatives in combating microbial infections (G. Naganagowda & A. Petsom, 2011).
Antitubercular Agents
The potential of oxadiazole derivatives as antitubercular agents has also been examined. Synthesizing new compounds and evaluating their activity against Mycobacterium tuberculosis provides a foundation for novel treatments for tuberculosis. This area of research demonstrates the application of oxadiazole derivatives in addressing global health challenges, particularly infectious diseases (S. Joshi et al., 2015).
Nematocidal Activity
Furthermore, the exploration of oxadiazole derivatives for their nematocidal activity highlights the agricultural and environmental applications of these compounds. Studies have identified novel derivatives with significant activity against plant-parasitic nematodes, offering potential avenues for protecting crops and ensuring food security (Dan Liu et al., 2022).
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S2/c1-3-5-13-26(14-6-4-2)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h7-12H,3-6,13-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNFUHLICAIHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

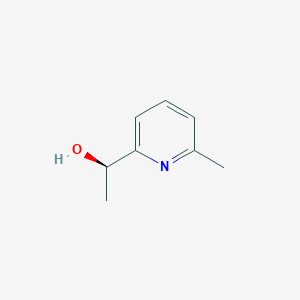
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)
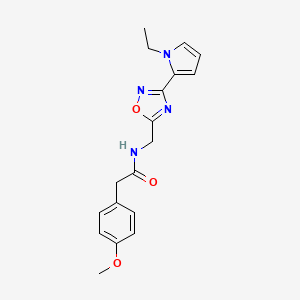
![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)
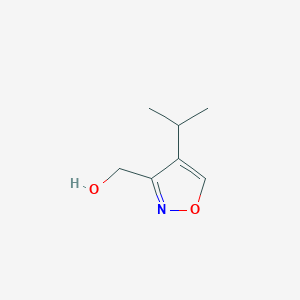
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)
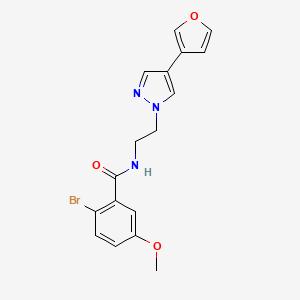
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)
![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)
